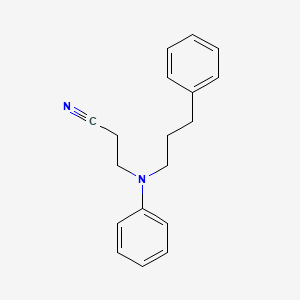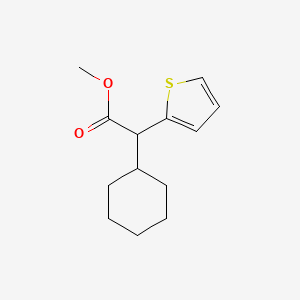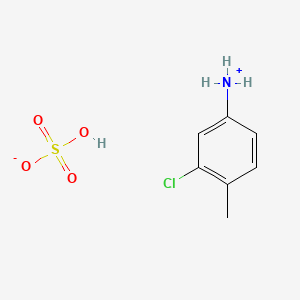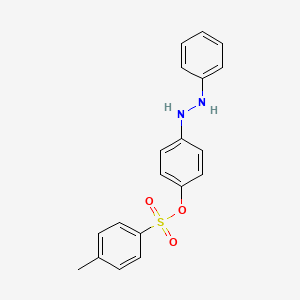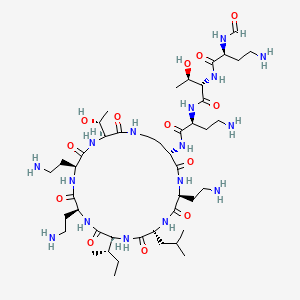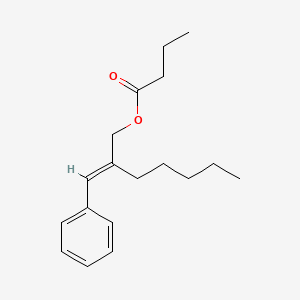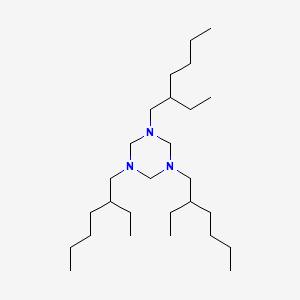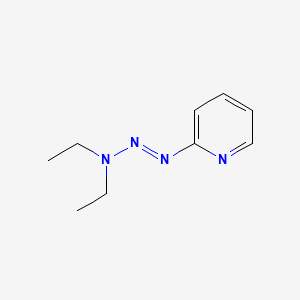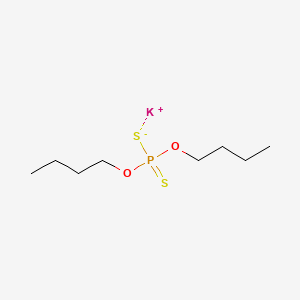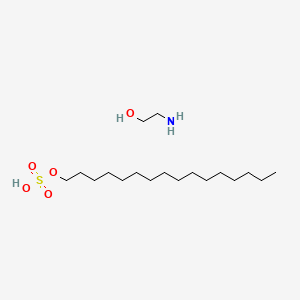
(2-Hydroxyethyl)ammonium hexadecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium hexadecyl sulphate is a chemical compound with the molecular formula C18H41NO5S and a molecular weight of 383.58684 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium hexadecyl sulphate typically involves the reaction of hexadecyl sulphate with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific reaction conditions. The process includes the careful control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)ammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell culture and molecular biology experiments.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium hexadecyl sulphate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. This can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)ammonium dodecyl sulphate
- (2-Hydroxyethyl)ammonium octadecyl sulphate
- (2-Hydroxyethyl)ammonium tetradecyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)ammonium hexadecyl sulphate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Its specific molecular structure allows for versatile applications in various fields .
Propiedades
Número CAS |
4696-48-4 |
|---|---|
Fórmula molecular |
C18H41NO5S |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
2-aminoethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;3-1-2-4/h2-16H2,1H3,(H,17,18,19);4H,1-3H2 |
Clave InChI |
IEGAQNKVGMLBBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


